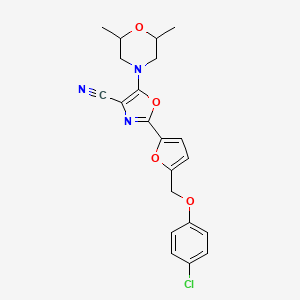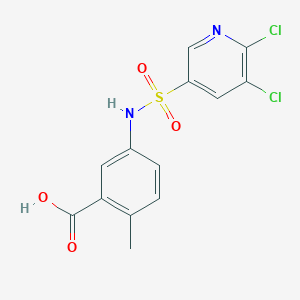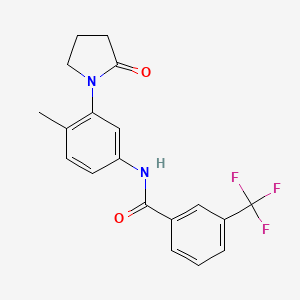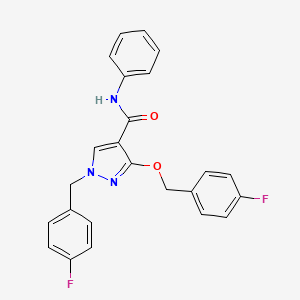
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic and Nonlinear Optical Properties
Research focusing on similar heterocyclic compounds, particularly those involving furan, oxazole, and nitrile groups, has demonstrated significant potential in the development of materials with desirable optoelectronic and nonlinear optical properties. For instance, studies on hydroquinoline derivatives, which share structural motifs with the specified compound, have highlighted their efficiency as multifunctional materials due to favorable charge transport tendencies and optical absorption characteristics (Irfan et al., 2020)[https://consensus.app/papers/exploration-charge-transport-properties-hydroquinoline-irfan/ea5eff24fc79571ca7fd3484efcc9f92/?utm_source=chatgpt]. Such materials are promising for applications in organic electronics and photonics, indicating potential research pathways for exploring the applications of the specified compound in similar domains.
Synthetic Pathways and Chemical Transformations
The exploration of novel synthetic pathways and chemical transformations is another area of significant interest. For example, studies on the conversion of benzonitriles into aminoindoles and related compounds (Michaelidou & Koutentis, 2009)[https://consensus.app/papers/conversion-michaelidou/09227f9571b75785a885a39bf0cb5970/?utm_source=chatgpt] offer insights into the reactivity and functional group transformations that could be applicable to the synthesis and derivatization of the specified compound. Such research underscores the importance of innovative synthetic methods in accessing structurally complex and functionally diverse organic molecules, which could include derivatives of the specified compound for various scientific and technological applications.
Electrocatalysis and Redox Chemistry
Furthermore, research into the electrochemical properties of related compounds, such as those involving oxazole rings and nitrile functionalities, highlights the potential for applications in catalysis and redox chemistry. For example, the study of rhenium tricarbonyl complexes with oxazoline ligands for CO2 reduction (Nganga et al., 2017)[https://consensus.app/papers/reduction-catalyzed-repyridineoxazolineco3cl-nganga/9715f4a55bfa553996f57c09158341c9/?utm_source=chatgpt] demonstrates the relevance of such compounds in catalytic processes, suggesting possible research directions in exploring the catalytic capabilities of the specified compound and its derivatives.
Propiedades
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-10-25(11-14(2)27-13)21-18(9-23)24-20(29-21)19-8-7-17(28-19)12-26-16-5-3-15(22)4-6-16/h3-8,13-14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMHRJDSIHDTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)
![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)
![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)
![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)


![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)

![2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2859715.png)


